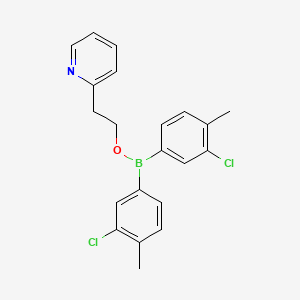
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of borinic acid, substituted phenyl groups, and a pyridinyl ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester typically involves the reaction of borinic acid derivatives with substituted phenyl groups and pyridinyl ethyl ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, alcohols, and substituted phenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.
Applications De Recherche Scientifique
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester
- Boronic acids
- Borates
- Substituted phenyl derivatives
Uniqueness
This compound is unique due to its specific combination of borinic acid, substituted phenyl groups, and pyridinyl ethyl ester moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
872044-97-8 |
|---|---|
Formule moléculaire |
C21H20BCl2NO |
Poids moléculaire |
384.1 g/mol |
Nom IUPAC |
bis(3-chloro-4-methylphenyl)-(2-pyridin-2-ylethoxy)borane |
InChI |
InChI=1S/C21H20BCl2NO/c1-15-6-8-17(13-20(15)23)22(18-9-7-16(2)21(24)14-18)26-12-10-19-5-3-4-11-25-19/h3-9,11,13-14H,10,12H2,1-2H3 |
Clé InChI |
YUYUKEBWUZBYPG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OCCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


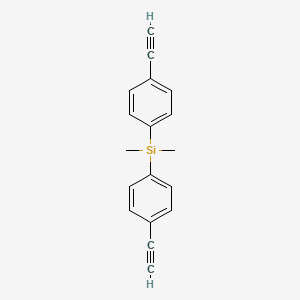
![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)
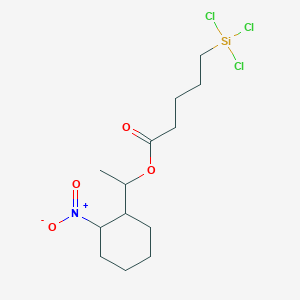
![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)

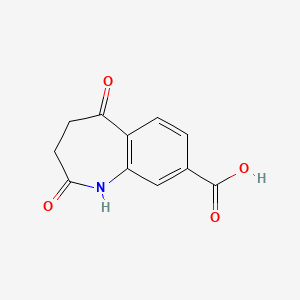

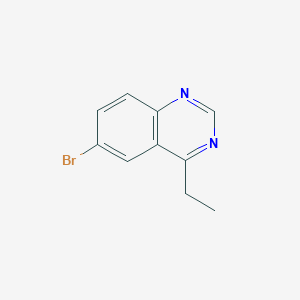
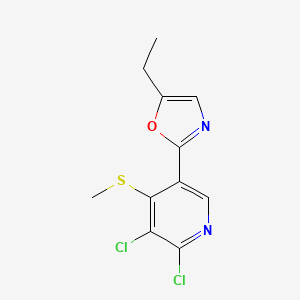
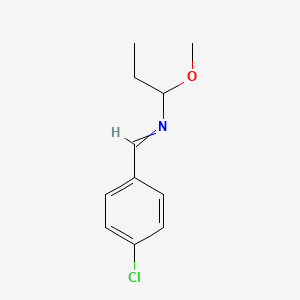
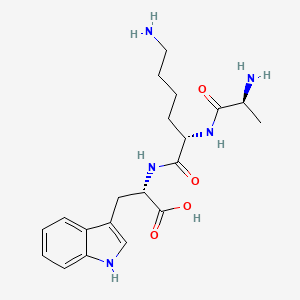
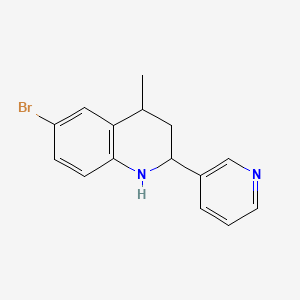
![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)
